Fivefold Greater Bax-Binding Potency of Bim BH3 Versus Bid BH3 Encoded by a Single Amino Acid Difference
Crystal structure analysis and mutagenesis studies reveal that Bim BH3 exhibits fivefold greater Bax-binding potency compared with Bid BH3, a quantitative difference encoded by a single amino acid variation between the two peptides. This difference directly impacts the efficiency of direct Bax activation in mitochondrial outer membrane permeabilization assays [1].
| Evidence Dimension | Bax-binding potency (relative fold difference) |
|---|---|
| Target Compound Data | 5-fold higher Bax-binding potency |
| Comparator Or Baseline | Bid BH3 (baseline reference, 1-fold) |
| Quantified Difference | 5-fold greater potency for Bim BH3 versus Bid BH3 |
| Conditions | Crystal structure of BimBH3 peptide bound to BaxΔC26; structure-based mutagenesis; mitochondrial permeabilization assays |
Why This Matters
Users studying Bax-mediated apoptosis or screening for Bax activators will obtain quantitatively different activation thresholds with Bim BH3 versus Bid BH3, requiring distinct concentration ranges and yielding non-interchangeable EC50 values.
- [1] Robin AY, Krishna Kumar K, Westphal D, et al. Crystal structure of Bax bound to the BH3 peptide of Bim identifies important contacts for interaction. Cell Death Dis. 2015;6(7):e1809. View Source
